molecular formula C16H14N2O2 B2952775 5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether CAS No. 860787-18-4

5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether

Cat. No.: B2952775
CAS No.: 860787-18-4
M. Wt: 266.3
InChI Key: UUMITYMOOBRSHJ-UHFFFAOYSA-N
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Description

The compound “5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether” is a complex organic molecule that contains a quinoline ring, a pyridine ring, and a methoxy group. Quinoline and pyridine are both aromatic heterocyclic compounds, with quinoline being a larger structure that incorporates a benzene ring . The methoxy group (-OCH3) is a common substituent in organic chemistry, known for its electron-donating properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The methoxy group might introduce some steric hindrance, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing quinoline and pyridine rings are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Regioselective Lithiation

  • Remarkable Effect of Water in Regioselective Lithiation : A study highlighted the lithiation process of a related quinoline derivative, demonstrating the impact of water in achieving regioselectivity at low temperatures. This research could inform methods for modifying similar compounds like "5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether" for various applications (Moro-oka et al., 2000).

Spin Interaction Studies

  • Spin Interaction in Octahedral Zinc Complexes : This study explored the spin interaction within zinc complexes of Schiff and Mannich bases, which include methoxy and pyridinyl moieties. Understanding such interactions provides valuable insights into the design of metal-organic frameworks and coordination complexes for various applications (Orio et al., 2010).

Synthetic Methodologies

  • 1,3-Methoxy Rearrangement for Synthesis of p-Quinol Ethers : This research demonstrates the efficiency of 1,3-methoxy migration catalyzed by Lewis acids for converting related compounds into p-quinol ethers, showcasing a potential synthetic route that could be applicable to "this compound" derivatives (Yang & Liao, 2007).

Optical and Electronic Properties

  • Synthesis and Optical Properties of Aluminum and Zinc Quinolates : This study involved the synthesis of aluminum and zinc complexes with quinolinol derivatives to investigate their thermal, thermomechanical, and optical properties. Such research could offer insights into the materials science applications of quinoline derivatives, including "this compound" (Barberis & Mikroyannidis, 2006).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Quinoxaline Derivatives : Research on quinoxaline derivatives replacing the chlorine at C-2 with an ether linkage suggests a method for creating compounds with optimized antimicrobial activity. This approach may be relevant for developing antimicrobial agents based on "this compound" (Singh et al., 2010).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

5,8-dimethoxy-2-pyridin-3-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-14-7-8-15(20-2)16-12(14)5-6-13(18-16)11-4-3-9-17-10-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMITYMOOBRSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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